8-bromo-2-(4-methylphenyl)-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine
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Overview
Description
8-BROMO-2-(4-METHYLPHENYL)-1H,2H,3H-NAPHTHO[1,2-E][1,3]OXAZINE is a complex organic compound that belongs to the class of naphthoxazines This compound is characterized by the presence of a bromine atom at the 8th position and a 4-methylphenyl group attached to the naphtho[1,2-e][1,3]oxazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-BROMO-2-(4-METHYLPHENYL)-1H,2H,3H-NAPHTHO[1,2-E][1,3]OXAZINE typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
8-BROMO-2-(4-METHYLPHENYL)-1H,2H,3H-NAPHTHO[1,2-E][1,3]OXAZINE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
8-BROMO-2-(4-METHYLPHENYL)-1H,2H,3H-NAPHTHO[1,2-E][1,3]OXAZINE has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-BROMO-2-(4-METHYLPHENYL)-1H,2H,3H-NAPHTHO[1,2-E][1,3]OXAZINE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
8-BROMO-2-(4-METHOXYPHENYL)-2,3-DIHYDRO-1H-NAPHTHO[1,2-E][1,3]OXAZINE: This compound has a methoxy group instead of a methyl group, which may result in different chemical properties and biological activities.
8,9,10,12-TETRAHYDRO-7aH-NAPHTHO[1,2-E]PYRROLO[2,1-B][1,3]OXAZINE: This compound has a pyrrolo ring fused to the naphthoxazine core, leading to unique structural and functional characteristics.
Uniqueness
The uniqueness of 8-BROMO-2-(4-METHYLPHENYL)-1H,2H,3H-NAPHTHO[1,2-E][1,3]OXAZINE lies in its specific substitution pattern and the presence of both bromine and methylphenyl groups
Properties
Molecular Formula |
C19H16BrNO |
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Molecular Weight |
354.2 g/mol |
IUPAC Name |
8-bromo-2-(4-methylphenyl)-1,3-dihydrobenzo[f][1,3]benzoxazine |
InChI |
InChI=1S/C19H16BrNO/c1-13-2-6-16(7-3-13)21-11-18-17-8-5-15(20)10-14(17)4-9-19(18)22-12-21/h2-10H,11-12H2,1H3 |
InChI Key |
PPBWUESKPOUEID-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC3=C(C=CC4=C3C=CC(=C4)Br)OC2 |
Origin of Product |
United States |
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